molecular formula C11H14ClN5O B13376875 N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B13376875
M. Wt: 267.71 g/mol
InChI Key: JQZMLTFCBANVQB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This specialty reagent features a tetrazole ring system, a nitrogen-rich heterocycle known to serve as a bioisostere for carboxylic acids and other functional groups, which can profoundly influence the pharmacokinetic properties and metabolic stability of lead molecules . The specific molecular architecture of this compound, incorporating a 5-chloro-2-methoxybenzyl group, suggests potential for targeted biological activity. Researchers are exploring its utility as a key synthetic intermediate or a core scaffold in the design of novel therapeutic agents. Compounds with structurally related benzyl-tetrazole-amine motifs have been investigated for a range of biological activities. For instance, tetrazole-based structures are prominent in the development of antihypertensive agents, such as angiotensin-II receptor blockers (ARBs) like Valsartan, where the tetrazole ring is a critical pharmacophore for receptor binding . Furthermore, recent scientific literature indicates that small molecules containing a 5-chloro-2-methoxybenzyl moiety are being actively studied as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory and neurodegenerative diseases . The exploration of such compounds for immunology and CNS drug discovery represents a cutting-edge area of research. This reagent is provided "For Research Use Only" and is intended solely for laboratory research and development purposes. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound to synthesize novel analogs for structure-activity relationship (SAR) studies, to develop molecular probes for target validation, or to explore new chemical space in drug discovery campaigns.

Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C11H14ClN5O/c1-3-17-15-11(14-16-17)13-7-8-6-9(12)4-5-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,13,15)

InChI Key

JQZMLTFCBANVQB-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Azide-Nitrile Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide is a foundational method for tetrazole synthesis. For the target compound:

  • Step 1 : React 5-chloro-2-methoxybenzyl cyanide with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or under acidic conditions (HCl/DMF) to form 1-(5-chloro-2-methoxybenzyl)-1H-tetrazol-5-amine .
  • Step 2 : Alkylate the tetrazole amine with ethyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using a base (K₂CO₃) to introduce the 2-ethyl substituent.

Key Data :

Parameter Condition Yield (%) Source
Cycloaddition ZnCl₂, H₂O, reflux, 12 h 65–78
Alkylation K₂CO₃, DMF, 80°C, 6 h 70–85

Thiourea Desulfurization

This method leverages thiophilic agents to convert thioureas to tetrazoles:

  • Step 1 : Synthesize 1-(5-chloro-2-methoxybenzyl)thiourea by reacting 5-chloro-2-methoxybenzylamine with thiophosgene.
  • Step 2 : Treat the thiourea with sodium azide and bismuth nitrate under microwave irradiation (100°C, 15 min) to yield 1-(5-chloro-2-methoxybenzyl)-1H-tetrazol-5-amine .
  • Step 3 : Perform N-ethylation using ethyl triflate and a hindered base (e.g., DBU) in acetonitrile.

Advantages :

  • Microwave conditions reduce reaction time by >90% compared to conventional heating.
  • Bismuth nitrate enhances regioselectivity for the 1-substituted isomer.

Multi-Component Reaction (MCR)

A one-pot approach using aldehydes, amines, and azides:

  • Reactants :
    • 5-Chloro-2-methoxybenzaldehyde
    • Ethylamine
    • Sodium azide
  • Conditions : Bi(NO₃)₃·5H₂O (catalyst), DMF, 100°C, microwave (20 min).

Mechanism :

  • In situ formation of an imine intermediate.
  • [3+2] Cycloaddition with azide to directly yield 2-ethyl-2H-tetrazol-5-amine .
  • Schiff base formation with 5-chloro-2-methoxybenzaldehyde followed by reduction (NaBH₄).

Yield : 68–74% (over three steps).

Post-Functionalization of Preformed Tetrazoles

  • Intermediate : Start with 2-ethyl-2H-tetrazol-5-amine (synthesized via or).
  • Coupling : React with 5-chloro-2-methoxybenzyl bromide under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C).

Challenges :

  • Competing N1 vs. N2 alkylation requires careful base selection (e.g., TMG vs. K₂CO₃).
  • Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Regioselectivity Control

Electronic and steric factors dictate substitution patterns:

Optimization :

  • Use non-polar solvents (e.g., toluene) to enhance N2 selectivity during alkylation.
  • Low-temperature conditions (0–5°C) minimize isomerization.

Summary of Key Routes

Method Advantages Limitations Yield Range (%)
Azide-Nitrile High scalability Long reaction times 65–85
Thiourea Desulfurization Rapid under microwave Requires toxic thiophosgene 70–78
MCR One-pot efficiency Limited substrate scope 68–74
Post-Functionalization Modularity Multiple purification steps 60–72

Critical Analysis

  • Efficiency : The MCR route () offers the shortest synthesis time (20–40 min) but requires specialized equipment (microwave reactor).
  • Sustainability : Azide-nitrile cycloaddition () avoids heavy metals but generates stoichiometric HCl waste.
  • Regioselectivity : Bismuth nitrate in MCR ensures >90% N1 substitution for aromatic amines, while alkylation conditions () favor N2 for ethyl groups.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound featuring a tetrazole ring, a chloro-substituted benzyl group, and an ethyl group, garnering interest across various scientific fields due to its unique structure and potential applications.

This compound interacts with specific molecular targets, notably enzymes, inhibiting them by binding to their active sites. This can result in anti-inflammatory or anti-cancer activities by disrupting normal enzyme function in crucial biochemical pathways. Tetrazole derivatives, including this compound, exhibit a broad spectrum of pharmacological activities.

Research Findings
Recent studies indicate potential therapeutic applications of the compound:

  • Antibacterial Activity : Derivatives of tetrazole compounds show antibacterial properties against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL, comparable to standard antibiotics like Ciprofloxacin and Erythromycin.
  • Cytotoxic Activity : In vitro studies have demonstrated the compound's ability to inhibit the growth of various human cancer cell lines while showing low toxicity towards normal cells, suggesting potential for effective cancer therapies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Alkyl and Aryl Substituents

N-(2-Chlorobenzyl)-1-Methyl-1H-Tetrazol-5-Amine
  • Structure : 1-methyltetrazole with a 2-chlorobenzyl group.
  • Properties: Molecular weight: 223.664 g/mol (C₉H₁₀ClN₅) . The 2-chloro substituent on the benzyl group may enhance halogen bonding interactions in biological targets .
1-Ethyl-N-[(Thiophen-2-yl)Methyl]-1H-Tetrazol-5-Amine
  • Structure : Ethyl-substituted tetrazole with a thiophene-methyl group.
  • Properties :
    • Molecular formula: C₈H₁₁N₅S .
    • The thiophene moiety introduces sulfur-based π-interactions, differing from the chloro-methoxybenzyl group’s electronic effects.
    • Ethyl substitution may improve lipophilicity compared to methyl, similar to the target compound .
2-Methyl-2H-Tetrazol-5-Amine
  • Structure : Simplest analog with a methyl group at the 2-position.
  • Key Findings :
    • Exhibits planar NH₂ groups in solid argon matrices, with photochemical reactivity leading to tautomerization and ring cleavage under UV light .
    • The ethyl group in the target compound may confer greater steric protection against photodegradation .

Benzyl-Substituted Heterocycles with Varied Cores

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
  • Core : Thiadiazole instead of tetrazole.
  • Properties :
    • Thiadiazoles are sulfur-containing analogs with demonstrated insecticidal and fungicidal activities .
    • The tetrazole’s higher nitrogen content may enhance hydrogen-bonding interactions compared to thiadiazoles, affecting target selectivity .
5-(4-Chloro-2-Fluorobenzyl)-1,3-Thiazol-2-Amine
  • Core : Thiazole with a chloro-fluorobenzyl group.
  • Properties: Molecular formula: C₁₀H₈ClFN₂S .

Biological Activity

N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound notable for its unique molecular structure, which includes a tetrazole ring, a chloro-substituted benzyl group, and an ethyl group. These structural components contribute to its diverse biological activities and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C11H14ClN5O
Molecular Weight 267.71 g/mol
IUPAC Name N-[(5-chloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine
InChI Key JQZMLTFCBANVQB-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound has been shown to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects, including:

  • Anti-inflammatory effects
  • Anti-cancer properties

These activities are attributed to the compound's ability to disrupt normal enzyme function, which is crucial in various biochemical pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. For instance, it has been investigated for:

  • Antibacterial Activity : Preliminary data suggest that derivatives of tetrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 4 µg/mL, indicating promising antibacterial efficacy comparable to standard antibiotics like Ciprofloxacin and Erythromycin .
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound derivatives can inhibit the growth of various human cancer cell lines while showing low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several tetrazole derivatives, including those related to this compound. The results showed that these compounds effectively inhibited the growth of clinical strains of Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting MIC values as low as 0.25 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. The findings indicated that certain derivatives had IC50 values lower than those of reference drugs like doxorubicin, suggesting potential for further development as anticancer agents .

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